molecular formula C18H20FN5O2 B10814708 Trelagliptin-13C-d3

Trelagliptin-13C-d3

Cat. No.: B10814708
M. Wt: 361.39 g/mol
InChI Key: IWYJYHUNXVAVAA-GKOPAMJVSA-N
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Description

Trelagliptin-13C-d3 (also known as SYR-472-13C-d3) is a stable isotope-labeled derivative of Trelagliptin. Trelagliptin itself is a potent, orally active DPP-4 (dipeptidyl peptidase-4) inhibitor with an IC50 of 4 nM. It is primarily used for the treatment of type 2 diabetes mellitus (T2DM) .

Preparation Methods

Synthetic Routes:: The synthetic route for Trelagliptin-13C-d3 involves introducing deuterium (^2H) and carbon-13 (^13C) isotopes into the Trelagliptin molecule. Specific details regarding the synthetic steps and reagents used are proprietary and may vary depending on the manufacturer.

Industrial Production:: this compound is produced on a larger scale for research purposes. The industrial production methods likely follow similar principles to the synthetic routes but are optimized for efficiency and yield.

Chemical Reactions Analysis

Reaction Types:: Trelagliptin-13C-d3 can undergo various chemical reactions, including:

    Oxidation: Oxidative processes that modify functional groups.

    Reduction: Reduction reactions to alter specific moieties.

    Substitution: Substitution reactions involving exchange of atoms or groups.

    Other Transformations: Additional reactions relevant to its synthesis and metabolism.

Common Reagents and Conditions::

    Deuterating Agents: Used to introduce deuterium isotopes.

    13C-Labeled Precursors: Incorporating ^13C into the molecule.

    Catalysts: Facilitating specific transformations.

    Solvents: Providing suitable reaction media.

Major Products:: The major products formed during these reactions include this compound itself and any intermediates generated during the labeling process.

Scientific Research Applications

Trelagliptin-13C-d3 finds applications in various scientific fields:

    Medicine: Studying its pharmacokinetics, metabolism, and safety profiles.

    Biology: Investigating DPP-4 inhibition and related pathways.

    Chemistry: As a tracer for drug metabolism studies.

    Industry: Quality control and stability studies.

Mechanism of Action

Trelagliptin-13C-d3, like its non-labeled counterpart, inhibits DPP-4. DPP-4 is an enzyme that degrades incretin hormones, leading to increased insulin secretion and improved glycemic control. The exact molecular targets and pathways involved are still an active area of research.

Comparison with Similar Compounds

Trelagliptin-13C-d3’s uniqueness lies in its stable isotope labeling. Similar compounds include other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Linagliptin, but none are specifically deuterated and ^13C-labeled like this compound.

Properties

Molecular Formula

C18H20FN5O2

Molecular Weight

361.39 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]-4-fluorobenzonitrile

InChI

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1/i1+1D3

InChI Key

IWYJYHUNXVAVAA-GKOPAMJVSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N

Origin of Product

United States

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